The Genesis of a Cyclopropane: A Technical Guide to 7,7-Dichlorobicyclo[4.1.0]heptane
The Genesis of a Cyclopropane: A Technical Guide to 7,7-Dichlorobicyclo[4.1.0]heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,7-Dichlorobicyclo[4.1.0]heptane, a gem-dichlorocyclopropane derivative of cyclohexene (B86901), holds a significant place in the annals of organic chemistry. Its discovery was intrinsically linked to the development of dichlorocarbene (B158193) chemistry, a field that has provided synthetic chemists with a powerful tool for the formation of three-membered rings. This technical guide provides an in-depth exploration of the history, discovery, and key experimental protocols related to 7,7-Dichlorobicyclo[4.1.0]heptane. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may utilize this compound or its derivatives in their synthetic endeavors.
A Historical Perspective: The Advent of Dichlorocarbene Chemistry
The story of 7,7-Dichlorobicyclo[4.1.0]heptane begins with the theoretical and experimental exploration of carbenes, highly reactive divalent carbon species. While the concept of carbenes had been postulated earlier, a landmark moment in their practical application came in 1954. In a seminal paper, W. von E. Doering and A. K. Hoffmann reported the generation of dichlorocarbene (:CCl₂) from chloroform (B151607) and a strong base, and its subsequent reaction with alkenes to form gem-dichlorocyclopropanes.[1][2][3][4][5][6] This discovery was pivotal, as it provided a reliable and accessible method for cyclopropanation. The reaction of dichlorocarbene with cyclohexene yielded the archetypal product, 7,7-Dichlorobicyclo[4.1.0]heptane, also known as 7,7-dichloronorcarane.[1]
A significant advancement in the synthesis of gem-dichlorocyclopropanes, including 7,7-Dichlorobicyclo[4.1.0]heptane, was the introduction of phase-transfer catalysis (PTC) by Mieczysław Mąkosza.[1] This technique, utilizing a two-phase system of an organic solvent (like chloroform) and a concentrated aqueous base (such as sodium hydroxide) with a phase-transfer catalyst, made the generation of dichlorocarbene and its subsequent reactions more efficient, safer, and higher yielding.[1][7] This methodological improvement solidified the role of dichlorocyclopropanation as a valuable transformation in organic synthesis.
Caption: Historical development of dichlorocarbene addition to cyclohexene.
Physicochemical Properties
7,7-Dichlorobicyclo[4.1.0]heptane is a colorless to light yellow liquid at room temperature.[8][9] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀Cl₂ | [9] |
| Molecular Weight | 165.06 g/mol | [1][9] |
| CAS Number | 823-69-8 | [1][8] |
| Appearance | Colorless to light yellow liquid | [8][9] |
| Boiling Point | 198 °C at 760 mmHg; 103-103.5 °C at 15 Torr; 80 °C at 20 hPa; 77 °C at 11 hPa | [8][10][11] |
| Density | 1.208 g/mL at 25 °C | [10] |
| Refractive Index (n²⁰/D) | 1.503 - 1.5041 | [10] |
| Flash Point | 82.22 °C (180.0 °F) | |
| InChI Key | MBPSCGRETWPLSI-UHFFFAOYSA-N | [1] |
Experimental Protocols for Synthesis
The primary route to 7,7-Dichlorobicyclo[4.1.0]heptane is the [2+1] cycloaddition of dichlorocarbene to cyclohexene.[1] The dichlorocarbene is typically generated in situ. Below are detailed protocols for two common methods.
Synthesis via Potassium tert-butoxide (Doering-Hoffmann Method)
This method follows the original procedure for dichlorocarbene generation.
Reactants:
-
Chloroform (CHCl₃)
-
Cyclohexene (C₆H₁₀)
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous solvent (e.g., pentane (B18724) or hexane)
Procedure:
-
A solution of cyclohexene in the anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice-water bath.
-
A solution of potassium tert-butoxide in tert-butanol (B103910) or the reaction solvent is added dropwise to the cooled cyclohexene solution with vigorous stirring.
-
A solution of chloroform in the anhydrous solvent is then added dropwise to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for several hours or overnight.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 7,7-Dichlorobicyclo[4.1.0]heptane.
Synthesis via Phase-Transfer Catalysis
This method offers a more practical and often higher-yielding alternative.[7]
Reactants:
-
Chloroform (CHCl₃)
-
Cyclohexene (C₆H₁₀)
-
50% aqueous Sodium Hydroxide (B78521) (NaOH) solution
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
Procedure:
-
Cyclohexene and the phase-transfer catalyst are dissolved in chloroform in a round-bottom flask equipped with a mechanical stirrer.
-
The 50% aqueous sodium hydroxide solution is added to the organic mixture.
-
The two-phase system is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.[11][12][13][14] The progress of the reaction can be monitored by gas chromatography.
-
After the reaction is complete, the mixture is diluted with water and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane (B109758) or ether).
-
The combined organic layers are washed with water and brine, and then dried over an anhydrous drying agent.
-
The solvent is removed by rotary evaporation.
-
The crude product is purified by vacuum distillation to afford pure 7,7-Dichlorobicyclo[4.1.0]heptane. Yields of up to 97% have been reported for optimized phase-transfer catalysis methods.[1]
References
- 1. 7,7-Dichlorobicyclo[4.1.0]heptane | 823-69-8 | Benchchem [benchchem.com]
- 2. The Addition of Dichlorocarbene to Olefins | Semantic Scholar [semanticscholar.org]
- 3. ethz.ch [ethz.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impurity study of tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 7.7-Dichlorobicyclo [4.1.0]Heptane – Phase Transfer Catalysis - 1445 Words | Bartleby [bartleby.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 7,7-Dichlorobicyclo[4.1.0]heptane | CymitQuimica [cymitquimica.com]
- 10. 7,7-Dichlorodicyclo[4.1.0]heptane Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. tandfonline.com [tandfonline.com]
- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: 7,7-dichlorobicyclo[4.1.0]heptane (7,7-dichloronorcarane [orgspectroscopyint.blogspot.com]
- 14. Organic Synthesis International: 7,7-dichlorobicyclo[4.1.0]heptane (7,7-dichloronorcarane [organicsynthesisinternational.blogspot.com]
